Icrf 193

Description

Fundamental Roles of DNA Topoisomerase II in Eukaryotic Cellular Processes

DNA topoisomerase II plays a series of indispensable roles within the eukaryotic cell to maintain genomic integrity. During DNA replication, it is responsible for decatenating, or unlinking, the newly synthesized daughter DNA strands, a crucial step for proper chromosome segregation. In the process of transcription, the movement of RNA polymerase induces supercoiling in the DNA template; topoisomerase II acts to relax these supercoils, ensuring the transcriptional machinery can proceed unimpeded.

Furthermore, this enzyme is a major component of the nuclear matrix and is essential for the condensation of chromosomes during mitosis. By managing the complex topological state of DNA, topoisomerase II ensures that chromosomes are correctly compacted and can be faithfully segregated into daughter cells. The failure of these functions can lead to catastrophic genomic instability and cell death.

Structure

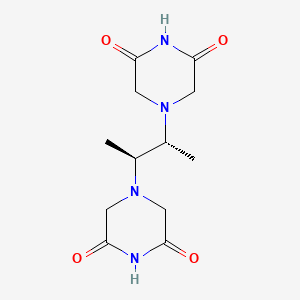

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,3R)-3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYGAPWKTPDTAS-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259810 | |

| Record name | meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-88-6 | |

| Record name | meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICRF 193 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-4,4'-(3,2-Butanediyl)-bis(2,6-piperazinedione) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Icrf 193 at the Molecular Level

Catalytic Inhibition of DNA Topoisomerase II Activity

ICRF-193 inhibits Topo II by interfering with its ATP-dependent catalytic cycle. physiology.orgtandfonline.comresearchgate.net This inhibition is achieved through specific interactions with the enzyme, preventing it from completing its normal turnover. biorxiv.org

Specific Inhibition of ATPase Activity

A key aspect of ICRF-193's mechanism is its inhibition of the ATPase activity of Topo II. physiology.orgtandfonline.comresearchgate.netbiorxiv.org Topoisomerase II requires ATP hydrolysis to power the DNA strand passage process. researchgate.net ICRF-193 binds to the N-terminal ATPase domains of the Topo II dimer, blocking ATP hydrolysis. researchgate.netbiorxiv.orgpnas.org This prevents the enzyme from undergoing the conformational changes necessary to complete the catalytic cycle. rupress.orgnih.gov Studies using purified fragments of yeast Topo II have demonstrated that ICRF-193 directly inhibits the ATPase activity of the enzyme's N-terminal domain. researchgate.net

Stabilization of the Non-Covalent Closed Clamp Conformation of Topoisomerase II

ICRF-193 is known to trap Topo II in a "closed-clamp" conformation on the DNA. physiology.orgtandfonline.comresearchgate.netbiorxiv.org This conformation occurs after DNA strand passage and religation but before the hydrolysis of ATP and subsequent opening of the enzyme's gates. physiology.orgtandfonline.comrupress.orgnih.gov By inhibiting ATP hydrolysis, ICRF-193 stabilizes this intermediate state, effectively clamping the enzyme onto the DNA molecule in a non-covalent manner. tandfonline.comnih.govresearchgate.netembopress.org This trapping of Topo II in a closed clamp is a hallmark of ICRF-193's mechanism and is distinct from the action of Topo II poisons. pnas.orgbiorxiv.org

Absence of Topoisomerase II-DNA Covalent Complex Formation

Unlike Topo II poisons such as etoposide (B1684455), which stabilize a covalent intermediate between the enzyme and cleaved DNA strands (the cleavable complex), ICRF-193 does not induce the formation of significant levels of Topo II-DNA covalent complexes. physiology.orgtandfonline.combiologists.comus.esbiorxiv.orgpnas.orgnih.govnih.gov This distinction is crucial as the formation of cleavable complexes by Topo II poisons leads to DNA strand breaks, a primary mechanism of their cytotoxicity. tandfonline.combiologists.combiorxiv.org While some studies have explored the potential for ICRF-193 to induce DNA strand breaks under specific conditions, the prevailing understanding is that its primary mode of action does not involve the stabilization of these covalent complexes. us.esnih.gov The absence of widespread DNA damage induction by ICRF-193, in contrast to Topo II poisons, has been demonstrated in various cell systems. physiology.orgbiologists.combiorxiv.orgphysiology.org

Differential Interactions and Effects on Topoisomerase II Isoforms (Topo IIα and Topo IIβ)

Eukaryotic cells express two main isoforms of Topo II: Topo IIα and Topo IIβ. While both isoforms share significant structural similarity, particularly in their N-terminal ATPase domains, they have distinct roles and regulation within the cell. biorxiv.orgnih.gov Research suggests that ICRF-193 can interact with and inhibit both Topo IIα and Topo IIβ. pnas.org However, there can be differential effects on the two isoforms. Some studies indicate that ICRF-193 might have a preference for Topo IIβ inhibition or induce preferential degradation of Topo IIβ under certain conditions. biorxiv.orgpnas.org For instance, ICRF-193 treatment has been shown to lead to the degradation of Topo IIβ while trapping Topo IIα on heterochromatin. biorxiv.org The catalytic activity of Topo IIα appears necessary for DNA damage induction observed in some contexts with ICRF-193. biorxiv.org The differential localization and regulation of Topo IIα and Topo IIβ likely contribute to the varied outcomes observed upon ICRF-193 treatment. biorxiv.orgrupress.org

Impact on DNA Topology and Chromatin Architecture

By inhibiting the catalytic activity of Topo II and trapping it in the closed-clamp conformation, ICRF-193 significantly impacts DNA topology and, consequently, chromatin architecture. nih.govresearchgate.netembopress.orgnih.gov Topo II is essential for resolving topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during processes like replication and transcription. biologists.combiorxiv.orgrupress.org The inhibition of Topo II by ICRF-193 prevents the efficient resolution of these topological stresses, leading to an accumulation of entangled DNA. nih.govresearchgate.netembopress.org

Influence on DNA Decatenation and Supercoiling Dynamics

DNA topoisomerase II enzymes are crucial for managing DNA topology, including relieving torsional stress and decatenating intertwined DNA molecules that arise during processes like replication, transcription, recombination, and repair. nih.govbiorxiv.orgresearchgate.net Topo II achieves this by creating a transient double-strand break in one DNA duplex, passing another duplex through the break, and then resealing the break. nih.gov

ICRF-193, by trapping Topo II in the closed-clamp state, inhibits the enzyme's ability to perform these decatenation and supercoiling functions effectively. us.esnih.govbiologists.com This inhibition leads to the accumulation of extensively catenated newly replicated DNA. nih.gov While ICRF-193 inhibits replicative DNA decatenation, studies suggest that this alone has little effect on nucleosome deposition and spacing, indicating that DNA can accommodate the structural constraints imposed by catenane nodes alongside nucleosomes. nih.gov However, the trapping of Topo II-closed clamps on the DNA by ICRF-193 can perturb chromatin structure. nih.govoup.com This chromatin perturbation, rather than DNA catenation itself, may be responsible for triggering the "decatenation" checkpoint. nih.gov

ICRF-193 has been shown to block the late, decatenatory stages of SV40 chromosome replication. biologists.com In mammalian cells, treatment with ICRF-193 can result in extremely tangled chromatin in prophase, which inhibits cell cycle progression. biologists.com The inhibition of Topo II catalytic activity by ICRF-193 in interphase can also significantly impact the stability of heterochromatin and repetitive DNA elements, potentially by trapping catalytically inactive Topo II around the DNA. biorxiv.org

Post-Translational Modifications of Topoisomerase II Induced by ICRF-193

ICRF-193 treatment has been shown to induce post-translational modifications of Topo II, particularly SUMOylation. oup.commdpi.comnih.govresearchgate.netscispace.com

ICRF-193 triggers the SUMOylation of Topoisomerase II alpha (Topo IIα) in human cells and Xenopus egg extracts. oup.commdpi.comnih.govresearchgate.net This modification appears to be a response to the inhibition of Topo II activity by ICRF-193. mdpi.com Increased SUMOylation of Topo IIα is observed upon ICRF-193 treatment, particularly at the C-terminal domain (CTD) lysine (B10760008) residues. nih.govresearchgate.net This increased SUMOylation can occur on mitotic centromeres and chromosome arms. nih.govresearchgate.net

Cellular Responses and Cell Cycle Regulation in Response to Icrf 193

Cell Cycle Checkpoint Activation and Progression Delays

The primary response to ICRF-193 is the activation of a specialized cell cycle checkpoint known as the decatenation checkpoint. This checkpoint is distinct from those activated by DNA damage or spindle assembly defects and is triggered by the accumulation of unresolved sister chromatid catenations. mdpi.comnih.gov

Induction of G2 Arrest and G2/M Transition Delay

A hallmark effect of ICRF-193 is the induction of a G2 arrest, preventing cells from entering mitosis physiology.orgphysiology.org. This delay at the G2/M transition ensures that cells have sufficient time to resolve chromosome entanglements before attempting division. Studies have shown that ICRF-193 treatment leads to an accumulation of cells with 4N DNA content, indicative of a G2/M phase delay. physiology.orgtandfonline.com The ICRF-193-induced G2 arrest is dependent on the expression of Topo IIA. rupress.org Cells lacking Topo IIA can bypass this arrest despite the presence of chromosome catenations. rupress.org

Data from studies using flow cytometry demonstrate the accumulation of cells in G2/M phase upon ICRF-193 treatment. For instance, fibrosarcoma HT1080 cells treated with 3 μM ICRF-193 for 24 hours showed an accumulation in G2/M. physiology.orgphysiology.org

Table 1: Effect of ICRF-193 on Cell Cycle Distribution in HT1080 Cells

| Treatment | G1 (%) | S (%) | G2/M (%) |

| Vehicle Control | Data | Data | Data |

| ICRF-193 (3 μM, 24h) | Data | Data | Increased |

The G2 delay induced by ICRF-193 is a caffeine-sensitive process, suggesting the involvement of active checkpoint signaling pathways. researchgate.nettandfonline.com

Characteristics of the Decatenation Checkpoint

The decatenation checkpoint activated by ICRF-193 exhibits several key characteristics that distinguish it from other cell cycle surveillance mechanisms. mdpi.comnih.gov

Independence from Canonical DNA Damage Checkpoints

A significant feature of the decatenation checkpoint is its independence from the canonical DNA damage response (DDR) pathways. mdpi.comnih.gov While some studies initially suggested ICRF-193 might induce DNA damage, evidence indicates that the primary mechanism of the G2 arrest is not due to widespread DNA breaks. physiology.orgphysiology.orgtandfonline.comnih.gov

ICRF-193 treatment typically does not induce a detectable level of global DNA damage response markers such as 53BP1 foci, unlike potent genotoxic drugs like bleomycin (B88199). physiology.orgphysiology.org Furthermore, cells deficient in DNA damage checkpoints, such as Ataxia-Telangiectasia (A-T) cells with mutations in ATM, still exhibit mitotic delay when treated with ICRF-193, supporting the idea that the decatenation checkpoint operates independently of ATM-mediated DNA damage signaling. nih.govpnas.orgpnas.org

However, it is worth noting that some research indicates ICRF-193 can induce ATM-dependent checkpoint signaling and phosphorylation of certain targets like CHK2 and BRCA1, even in the absence of widespread DNA damage markers like γH2AX foci. nih.govosti.govtandfonline.com This suggests a more nuanced interaction where ATM might be involved in sensing specific topological alterations or trapped Topo II complexes rather than just DNA double-strand breaks. nih.govnih.gov

Table 2: Comparison of Checkpoint Activation by ICRF-193 and DNA Damage

| Stimulus | G2 Delay | Global DNA Damage (e.g., 53BP1 foci) | ATM Activation | ATR Activation | CHK1 Phosphorylation | CHK2 Phosphorylation | BRCA1 Involvement |

| ICRF-193 | Yes | No/Low physiology.orgphysiology.org | Yes nih.govtandfonline.com | Yes pnas.orgnih.gov | No/Low researchgate.netpnas.org | Yes researchgate.netnih.gov | Yes pnas.orgnih.gov |

| DNA Damage | Yes | Yes physiology.orgphysiology.org | Yes pnas.org | Yes pnas.org | Yes pnas.org | Yes researchgate.netpnas.org | Yes nih.gov |

Note: Based on the provided search snippets, this table summarizes the general findings. Specific levels or timing of activation may vary depending on cell type and experimental conditions.

Independence from the Spindle Assembly Checkpoint

The decatenation checkpoint is also distinct from the Spindle Assembly Checkpoint (SAC). mdpi.comnih.gov The SAC monitors chromosome attachment to spindle microtubules and prevents anaphase onset until all chromosomes are properly aligned. Studies using ICRF-193 have shown that the induced cell cycle delay is separate from SAC activation. mdpi.com For example, cells treated with ICRF-193 can still form spindles, and the delay is not bypassed by inhibiting components of the SAC. semanticscholar.orgscispace.com While ICRF-193 can affect mitotic progression, the primary G2 arrest is not mediated by the SAC. mdpi.com

Regulatory Roles of Key Signaling Kinases and Proteins (e.g., ATM, ATR, CHK1, CHK2, BRCA1, p38 MAPK)

Several key signaling kinases and proteins are implicated in the regulation of the decatenation checkpoint in response to ICRF-193.

ATR and BRCA1: ATR (Ataxia-Telangiectasia and Rad3-Related) and BRCA1 (Breast Cancer gene 1) are crucial for enforcing the decatenation G2 checkpoint. pnas.orgpnas.org Inhibition or depletion of ATR or BRCA1 leads to an impaired G2 arrest in response to ICRF-193. pnas.orgpnas.org This suggests that ATR and BRCA1 function in this specific checkpoint pathway, in addition to their established roles in the DNA damage and replication checkpoints. pnas.org

ATM: While the decatenation checkpoint is largely independent of the canonical ATM-mediated DNA damage response, some studies indicate a role for ATM in the ICRF-193-induced G2 arrest. researchgate.netnih.govtandfonline.comnih.gov ICRF-193 can induce ATM autophosphorylation and ATM-dependent phosphorylation of targets like CHK2. researchgate.nettandfonline.com However, the requirement for ATM in the decatenation checkpoint appears to vary depending on the cell type and context. researchgate.netnih.gov

CHK1 and CHK2: The roles of CHK1 (Checkpoint Kinase 1) and CHK2 (Checkpoint Kinase 2) in the decatenation checkpoint are complex and appear to differ. While CHK2 phosphorylation can be induced by ICRF-193 in an ATM/ATR-dependent manner, CHK1 phosphorylation is generally not observed or is at very low levels during the ICRF-193-induced G2 delay, distinguishing it from a typical DNA damage response. researchgate.netpnas.orgnih.gov However, some studies suggest CHK1 may play a role in G2 slowing in response to ICRF-193. tandfonline.com

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in the decatenation checkpoint. Chemical inhibition of p38 MAPK can inactivate the decatenation checkpoint, suggesting its involvement in the signaling cascade. mdpi.comresearchgate.netnih.gov

Other factors: Other proteins like SMC5/6 complex, NSMCE2, MDC1, Plk1, and MCPH1 have also been identified as players in the ICRF-193-induced G2 arrest, highlighting the complexity of this checkpoint pathway. rupress.orgresearchgate.net For instance, NSMCE2, a subunit of the SMC5/6 complex, is involved in the SUMOylation of Topo IIA, which is induced by ICRF-193 and is required for sustaining the G2 arrest. mdpi.comrupress.org Plk1 activity is inhibited during the ICRF-193-induced G2 arrest, and overexpression of active Plk1 can override this delay. researchgate.netuq.edu.au

Mitotic Abnormalities and Chromosome Segregation Impairment

If cells bypass the G2 decatenation checkpoint or are treated with ICRF-193 during mitosis, they often exhibit mitotic abnormalities and impaired chromosome segregation. mdpi.comsemanticscholar.orgresearchgate.net The presence of unresolved catenations leads to difficulties in separating sister chromatids during anaphase. mdpi.com

Studies using time-lapse microscopy have shown that cells treated with ICRF-193 can form abnormal mitotic spindles and display defective chromosome segregation, resulting in phenomena like chromatin bridges between daughter cells. semanticscholar.orgscispace.comresearchgate.net This failure to properly segregate chromosomes can lead to aneuploidy in the resulting daughter cells. nih.govresearchgate.net

Different types of spindle abnormalities and chromosome segregation defects have been observed in ICRF-193-treated cells, including snapped spindles, partly elongated spindles, and elongated spindles with streaked chromosomes. researchgate.net

Table 3: Observed Mitotic Abnormalities in ICRF-193 Treated Cells

| Abnormality | Description | Frequency (Example Data) |

| Snapped Spindles | Spindles appear to break or collapse during attempted chromosome separation. | 64% (in one study) researchgate.net |

| Partly Elongated Spindles | Spindle elongation is incomplete, hindering full chromosome separation. | 16% (in one study) researchgate.net |

| Elongated Spindles with Streaked Chromosomes | Spindles elongate, but chromosomes appear stretched or tethered. | 20% (in one study) researchgate.net |

Note: The provided frequencies are from a specific study in fission yeast and may vary depending on the organism and experimental conditions. researchgate.net

The inhibition of chromosome segregation by ICRF-193 can also trigger a post-mitotic checkpoint, leading to an arrest in the subsequent G1 phase in checkpoint-proficient cells. nih.gov

Prevention of Anaphase Chromatid Segregation

A key effect of ICRF-193 is the prevention of anaphase chromatid segregation. Topo II is essential for decatenating intertwined sister chromatids, a process that must occur before they can be accurately separated during anaphase biologists.comnih.gov. By trapping Topo II in a closed-clamp configuration, ICRF-193 inhibits this decatenation activity, effectively creating physical blocks that impede the movement of sister chromatids to opposite poles of the cell us.esbiologists.comnih.gov. This leads to a failure of proper chromosome segregation during mitosis. Studies in mammalian cells, including HeLa and PtK2 cells, have shown that ICRF-193 prevents anaphase segregation with effects similar to those of etoposide (B1684455), but notably, without inducing DNA strand breaks biologists.comnih.govbiologists.com. This highlights the specific requirement of Topo II catalytic activity for anaphase segregation biologists.comnih.gov.

Formation of Anaphase Laggards and Abortive Anaphases

The failure of complete chromatid segregation due to ICRF-193 treatment results in observable mitotic abnormalities. These include the formation of anaphase laggards, which are chromosomes that fail to move to the poles and trail behind the main mass of segregating chromosomes biologists.com. At higher concentrations, ICRF-193 can lead to abortive anaphases, where cells attempt cytokinesis despite the failure of chromosome segregation biologists.com.

Table 1: Effects of ICRF-193 on Anaphase in HeLa Cells

| ICRF-193 Concentration | Effect on Anaphase | Observation |

| Low (0.175-1.75 μM) | Increased frequency of laggards | Anaphase/telophase laggards observed. biologists.com |

| Higher (1.75-7 μM) | Increased frequency of abortive anaphases | Over 40% of anaphases abort at 1.75 μM. biologists.com Cytokinesis attempted without segregation. biologists.com |

ICRF-193 has been shown to be more potent than etoposide in inducing anaphase laggards and abortive anaphases biologists.com.

Induction of Polyploidization and Endoreduplication

The disruption of chromosome segregation by ICRF-193 can lead to polyploidization, a state where cells contain more than the normal diploid number of chromosomes us.esnih.govresearchgate.netus.esoup.comresearchgate.net. When sister chromatids fail to separate in anaphase, the cell may exit mitosis without proper division, resulting in a single cell with a duplicated chromosome set nih.govresearchgate.net. This can be followed by subsequent rounds of DNA replication without intervening mitosis, a process known as endoreduplication, leading to cells with even higher ploidy levels and the appearance of diplochromosomes us.esoup.comresearchgate.netpsu.edu. Studies have demonstrated that ICRF-193 efficiently induces endoreduplication by uncoupling chromosome dynamics from other cell cycle events us.esus.espsu.edu.

Effects on DNA Replication Dynamics

ICRF-193 also influences DNA replication, primarily through its effect on Topo II activity during the S phase.

Alterations in Replication Speed and Fork Progression

ICRF-193 can affect the speed of DNA replication and the progression of replication forks. Research using Xenopus egg extracts and mammalian cells indicates that trapping Topo IIα by ICRF-193 during S phase delays replication fork progression oup.combiorxiv.orgresearchgate.netresearchgate.netharvard.edu. This delay is thought to be due to the trapped Topo II complexes acting as physical barriers to the movement of the replication machinery biorxiv.orgharvard.edu. Studies in NIH 3T3 cells treated with ICRF-193 showed a decrease in the percentage of early replicating cells and an increase in mid and late replicating cells, suggesting a slowing down of replication, particularly in later-replicating domains like heterochromatin biorxiv.org.

Impact on Replication Origin Cluster Activation and Licensing

The effect of ICRF-193 on replication origin activation and licensing appears to be context-dependent. In Xenopus egg extracts, ICRF-193 has been shown to slow down the activation of replication origin clusters oup.comresearchgate.netnih.gov. However, it does not appear to significantly affect the loading of the MCM2-7 replicative helicase, a key step in origin licensing oup.comresearchgate.netnih.gov. This suggests that while Topo IIα plays a role in regulating origin licensing in an ICRF-193-resistant manner, the inhibitory effect of ICRF-193 on replication initiation might be primarily due to the trapped Topo II clamps impeding the establishment and progression of replication forks rather than directly interfering with the licensing process itself oup.comresearchgate.netnih.gov.

Consequences for Chromosomal Structure and Genomic Stability

ICRF-193 induces DNA damage, particularly in heterochromatic regions and repetitive DNA sequences biorxiv.orgbiorxiv.orgnih.gov. This damage can manifest as DNA double-strand breaks (DSBs) biorxiv.orgbiorxiv.org. The trapped Topo II complexes are thought to contribute to the induction of DSBs, potentially through interference with replication or transcription machinery us.esbiorxiv.org. Studies have shown that ICRF-193 treatment leads to an increase in γH2AX foci, a marker for DNA damage, predominantly in heterochromatin biorxiv.orgbiorxiv.org. This damage can persist and lead to genomic instability that is passed on to daughter cells biorxiv.orgbiorxiv.orgnih.gov.

Furthermore, the failure of proper chromosome segregation caused by ICRF-193 can result in aneuploidy (abnormal chromosome number) and the formation of micronuclei, which are small nuclei containing missegregated chromosomes nih.gov. Chromosomal aberrations, such as translocations and DNA bridges, are also observed following ICRF-193 treatment, further indicating compromise of genomic integrity biorxiv.orgbiorxiv.orgnih.gov. The induction of DNA damage and subsequent genomic instability underscores the critical role of Topo II activity in maintaining the structural integrity of the genome during the cell cycle biorxiv.orgbiorxiv.orgnih.govnih.gov.

Table 2: Genomic Abnormalities Induced by ICRF-193 in NIH3T3 Cells

| Abnormality Type | Fold Increase (vs. Control) | Associated with Heterochromatin |

| Micronuclei (Total) | 6.2-fold nih.gov | Yes (13.9-fold increase in those containing major satellite repeats) nih.gov |

| DAPI DNA Bridges | Large increase (p<0.01) nih.gov | Yes (69% positive for major satellite repeats) nih.gov |

| Chromosomal Translocations | Increased biorxiv.org | Not specified in source |

DNA Damage Induction and Associated Signaling

While the primary mechanism of ICRF-193 involves trapping Topo II in a closed clamp without forming covalent DNA-protein complexes, research indicates that this can nonetheless lead to the induction of DNA damage and activation of DNA damage signaling pathways. us.esnih.govnih.govtandfonline.com

Evidence for γH2AX Foci Formation

A key indicator of DNA double-strand breaks (DSBs) and activated DNA damage response is the phosphorylation of histone H2AX at serine 139, forming γH2AX foci. Studies have shown that ICRF-193 treatment induces the formation of γH2AX foci. biorxiv.orgnih.govtandfonline.combiorxiv.orgnih.gov The formation of these foci suggests that despite not directly creating covalent cleavage complexes, the stalled Topo II enzymes induced by ICRF-193 can lead to DNA breakage or structures that trigger this phosphorylation event. tandfonline.com γH2AX foci formation induced by ICRF-193 has been observed to be cell cycle-dependent, occurring predominantly in S and G2 phases. biorxiv.orgnih.govbiorxiv.org This signaling involves ATM and ATR kinases, which are crucial for the phosphorylation of H2AX. biorxiv.orgnih.govbiorxiv.org

Data from research indicates that ICRF-193 induces γH2AX foci formation in a significant percentage of cells, particularly in the G2 population. For example, one study reported γH2AX foci formation in 92.6% of the EdU- G2 population upon ICRF-193 treatment. biorxiv.orgbiorxiv.org The induction of γH2AX by ICRF-193 and its subsequent repair upon drug removal have also been validated by techniques such as Western blot analysis and Chromatin IP (ChIP) for γH2AX enrichment at specific genomic regions. biorxiv.orgbiorxiv.org

Detection of DNA Strand Breaks (e.g., by Comet Assay and Pulsed-Field Gel Electrophoresis)

Direct evidence for DNA strand breaks induced by ICRF-193 has been obtained using techniques such as the comet assay and pulsed-field gel electrophoresis (PFGE). us.esnih.govnih.gov The comet assay, which can detect single-strand breaks (SSBs) and DSBs as well as alkali-labile sites, has shown an increase in DNA tail moments following ICRF-193 treatment, indicating DNA damage. us.esnih.gov

PFGE, a technique used to measure DSBs, has also provided evidence for DNA breakage induced by ICRF-193 in cultured cells. us.esnih.gov While some earlier studies suggested that ICRF-193 did not induce detectable DNA damage by PFGE at concentrations causing G2 arrest, other investigations using sensitive methods have demonstrated DNA breaks. us.esnih.gov The mechanism by which ICRF-193 induces these breaks is not fully understood but may involve the topological stress accumulated due to unresolved DNA structures or collisions with replication/transcription machinery. researchgate.netbiorxiv.org

Preferential Sites of DNA Damage

Research indicates that the DNA damage induced by ICRF-193 is not randomly distributed throughout the genome but shows a preference for specific regions.

Heterochromatin and Repetitive DNA Sequences

Studies have demonstrated that ICRF-193 primarily induces DNA damage within heterochromatic regions and repetitive DNA sequences. biorxiv.orgbiorxiv.orgnih.gov In mouse cells, γH2AX foci induced by ICRF-193 have been observed to strictly colocalize with DAPI-dense regions, which represent heterochromatin. biorxiv.orgbiorxiv.org This damage enrichment in heterochromatin was found to be specific to ICRF-193 compared to Topo II poisons like etoposide, which induce damage more broadly in both euchromatin and heterochromatin. biorxiv.orgbiorxiv.org

Further analysis using techniques like ChIP-seq for γH2AX has confirmed the enrichment of DNA damage at repetitive sequences, including major and minor satellite repeats, rDNA, and Long Terminal Repeats (LTRs), following ICRF-193 treatment. biorxiv.orgbiorxiv.orgnih.gov This preferential targeting is hypothesized to be linked to the natural enrichment of Topo II enzymes in these regions, which experience high topological stress due to their compacted nature and repetitive structure. biorxiv.org

Data on damage enrichment at repetitive sequences following ICRF-193 treatment:

| Repetitive Sequence Class | Fold Enrichment of γH2AX Reads (vs. Control) |

| Major Satellite Repeats | 5.3-fold biorxiv.orgbiorxiv.org |

| Minor Satellite Repeats | Significant Increase biorxiv.orgbiorxiv.org |

| SSU and LSU rDNA | Significant Increase biorxiv.orgbiorxiv.org |

| LTRs | Enrichment Observed biorxiv.orgbiorxiv.org |

Telomeric Regions (e.g., Involvement of TRF2 and POT1)

Telomeres, the protective caps (B75204) at the ends of chromosomes, are also identified as preferential sites of DNA damage induced by ICRF-193. physiology.orgphysiology.orgnih.govresearchgate.netresearchgate.net Studies using techniques like telomeric DNA staining combined with immunofluorescence for DNA damage markers (e.g., 53BP1 foci, also known as Telomere dysfunction-Induced Foci or TIFs) have shown a significant increase in TIF frequency upon ICRF-193 treatment. physiology.orgphysiology.orgnih.govresearchgate.net This effect was found to be more pronounced with ICRF-193 compared to other genotoxic agents like bleomycin. physiology.orgphysiology.orgnih.gov

The integrity of telomeres is maintained by the shelterin protein complex, which includes TRF2 and POT1. Research has explored the involvement of these proteins in the telomere damage induced by ICRF-193. Interestingly, the study found that ICRF-193 induces damage at telomeres that are properly capped by TRF2 but not by POT1. physiology.orgnih.govresearchgate.netresearchgate.net Furthermore, inhibition of TRF2 was shown to rescue the telomere damage induced by ICRF-193, suggesting a complex interplay between TRF2, Topo II activity, and telomere integrity. physiology.orgnih.govresearchgate.netphysiology.org Conversely, POT1 inhibition exacerbated the telomere dysfunction caused by ICRF-193. physiology.orgnih.govresearchgate.netresearchgate.net This suggests that TRF2 might create topological challenges at telomeres that require Topo II activity for resolution, making these sites sensitive to Topo II catalytic inhibition by ICRF-193. physiology.org

Manifestations of Genomic Instability

The DNA damage and unresolved topological structures induced by ICRF-193 can lead to various manifestations of genomic instability, particularly when cells attempt to progress through the cell cycle with compromised DNA. biorxiv.orgbiorxiv.orgresearchgate.netmdpi.com While ICRF-193 can induce a G2/M arrest, bypassing this checkpoint or releasing cells from the block can reveal the consequences of the induced damage. biorxiv.orgbiorxiv.org

Observed manifestations of genomic instability include chromosomal abnormalities such as chromosomal translocations and the formation of DNA bridges, particularly those involving heterochromatic regions like major satellite repeats. biorxiv.orgbiorxiv.orgresearchgate.net These bridges can persist into anaphase and lead to missegregation events. biorxiv.orgbiorxiv.org The accumulation of unresolved catenations due to Topo II inhibition by ICRF-193 is a primary driver of these segregation defects and subsequent genomic instability. researchgate.netmdpi.commdpi.com Studies using fluorescence in situ hybridization (FISH) have visualized these abnormalities in metaphase spreads following ICRF-193 treatment and subsequent release into mitosis. biorxiv.orgbiorxiv.orgresearchgate.net

Data on chromosomal abnormalities induced by ICRF-193:

| Type of Chromosomal Abnormality | Observation upon ICRF-193 Treatment |

| Chromosomal Translocations | Increased Frequency biorxiv.orgbiorxiv.org |

| Chromocenter Bridges (DAPI+) | Increased Frequency biorxiv.orgbiorxiv.org |

| Major Satellite Repeat Bridges | Majority of Bridges Positive biorxiv.orgbiorxiv.org |

These findings highlight that despite its classification as a catalytic inhibitor, ICRF-193's impact on Topo II activity leads to significant DNA damage and genomic instability, particularly in specific vulnerable regions like heterochromatin and telomeres.

Chromosomal Aberrations (e.g., Malformations, Translocations)

Treatment with ICRF-193 can induce chromosomal aberrations. Studies have shown that ICRF-193 leads to a significant increase in pericentric malformations, translocations, aggregates, and bridges in metaphase spreads. biorxiv.org The induction of chromosomal and chromatid-type aberrations has been observed in various cell lines treated with ICRF-193. nih.govus.es This clastogenic activity correlates with the drug's ability to inhibit Topo II catalytic activity and, under certain conditions, induce DNA strand breaks. us.es The inhibition of Topo II activity by ICRF-193 during meiosis II has also been reported to induce structural chromosome aberrations and aneuploidy in mouse oocytes. us.es

Quantitative data on chromosomal aberrations induced by ICRF-193 in NIH3T3 cells demonstrates a notable increase in various abnormalities compared to control (DMSO) treatment. biorxiv.org

| Abnormality | Fold Increase over DMSO biorxiv.org | p-value biorxiv.org |

| Malformations | 7.4 | < 0.0001 |

| Translocations | 2.9 | 0.0367 |

| Aggregates | 4.3 | 0.0142 |

| Bridges | 3.7 | 0.007 |

These findings highlight the impact of ICRF-193 on chromosome structure and stability.

Formation of Micronuclei and DNA Bridges

ICRF-193 treatment leads to the formation of micronuclei and DNA bridges, indicative of unresolved or missegregated chromosomes. biorxiv.orgresearchgate.net Micronuclei can contain pieces of heterochromatin. biorxiv.org DNA bridges, particularly those observed after the release of ICRF-193, are often positive for major satellite repeat heterochromatin. biorxiv.orgbiorxiv.org The formation of these structures suggests that ICRF-193-induced damage, particularly at heterochromatic regions, can lead to genomic instability that is passed on to daughter cells. biorxiv.orgbiorxiv.org

Quantification in NIH3T3 cells showed a substantial increase in the total number of micronuclei and a significant increase in micronuclei containing major satellite repeat heterochromatin following ICRF-193 treatment. biorxiv.org Similarly, a large increase in DAPI-positive DNA bridges was observed after drug release. biorxiv.orgbiorxiv.org

| Abnormality | Fold Increase over Control biorxiv.org | p-value biorxiv.org |

| Total Micronuclei | 6.2 | < 0.0001 |

| Micronuclei with Major Satellite Heterochromatin | 13.9 | Not specified |

| DAPI DNA Bridges (after release) | Large increase | < 0.01 |

These data underscore the consequences of ICRF-193-induced topological stress on chromosome segregation and nuclear integrity.

Cellular DNA Repair Pathway Responses (e.g., NHEJ, SUMOylation-dependent mechanisms)

Despite being a catalytic inhibitor, ICRF-193 induces DNA damage, particularly double-strand breaks (DSBs) in heterochromatin, which triggers DNA repair pathway responses. biorxiv.orgaacrjournals.org The non-homologous end joining (NHEJ) pathway plays a crucial role in repairing ICRF-193-induced DNA damage. Inhibition of DNA-PK, a key component of NHEJ, significantly delays the repair of ICRF-193-induced damage. biorxiv.orgbiorxiv.org Cells deficient in NHEJ factors like Ku or DNA-PKcs are hypersensitive to ICRF-193. aacrjournals.orgnih.govnih.gov This indicates that NHEJ is the predominant pathway for repairing DNA lesions caused by ICRF-193. nih.gov

SUMOylation is also implicated in the cellular response to ICRF-193 treatment. ICRF-193 induces SUMOylation of Topo IIA, particularly on mitotic chromosomes and in both interphase and mitotic cells. rupress.org This modification is involved in initiating repair pathways that remove trapped Topo IIA complexes from DNA. rupress.org The E3 SUMO ligase NSMCE2, a component of the SMC5/6 complex, is responsible for ICRF-193-induced SUMOylation of Topo IIA at a specific lysine (B10760008) residue (K1520), and defects in this activity impair the sustained G2 arrest in response to the drug. rupress.orgmdpi.com SUMOylation has been suggested to act as an early signal for the proteasome-mediated degradation of Topo IIβ induced by ICRF-193. frontiersin.orgcore.ac.uk

The DNA damage response initiated by ICRF-193 involves kinases such as ATM and ATR. biorxiv.orgbiorxiv.org While ATM is important for the initial induction of γH2AX, ATR plays a role in subsequent phosphorylation until repair is complete. biorxiv.orgbiorxiv.org Combined inhibition of ATM and ATR completely blocks the induction of γH2AX by ICRF-193. biorxiv.orgbiorxiv.org However, the ICRF-193-induced G2 arrest appears to be independent of the canonical DNA damage checkpoint and relies on ATR but not ATM. pnas.orgmdpi.com

Molecular Interactions and Associated Biological Pathways

Interaction with DNA Topoisomerase II and its Subunits

DNA topoisomerase II is an essential enzyme that regulates DNA topology by introducing transient double-strand breaks, allowing the passage of one DNA duplex through another to resolve topological problems like supercoiling and catenation nih.govcuni.cz. Eukaryotic cells express two main isoforms, Topoisomerase IIα (Topo IIα) and Topoisomerase IIβ (Topo IIβ), which have distinct roles and regulation cuni.cz.

ICRF-193 binds to the interface between the Topo II subunits when ATP or ADP is bound, preventing the enzyme from completing its catalytic cycle and trapping it as a closed clamp on the DNA researchgate.net. This contrasts with Topo II poisons like etoposide (B1684455), which stabilize the covalent complex formed after DNA cleavage nih.govpatsnap.comwikipedia.org.

Research indicates that ICRF-193 targets both Topo II isoforms, though some studies suggest a preference for Topo IIβ researchgate.net. The trapping of Topo II in the closed-clamp conformation by ICRF-193 can perturb chromatin structure, even independently of its catalytic inhibition nih.govoup.com. This perturbation is thought to be due to the steric hindrance caused by the trapped Topo II clamps, affecting nucleosome spacing nih.gov.

Regulation of Gene Transcription and Signaling Pathways (e.g., Androgen Receptor Signaling)

Topo II activity is crucial for various DNA-templated processes, including transcription. By inhibiting the catalytic activity of Topo II, ICRF-193 can influence gene expression. Studies have shown that catalytic Topo II inhibitors like ICRF-193 can suppress the transcriptional activity of the androgen receptor (AR), a key regulator in prostate cancer oncotarget.comnih.gov.

ICRF-193 has been shown to inhibit the transcription activities of wild-type AR, as well as mutant ARs and the AR-V7 splice variant oncotarget.comnih.gov. This inhibition is associated with decreased AR recruitment to target promoters and reduced AR nuclear localization oncotarget.comnih.gov. These findings suggest that targeting Topo II catalytic activity can impact AR signaling, highlighting a potential therapeutic approach in diseases where AR signaling is dysregulated, such as castration-resistant prostate cancer researchgate.netoncotarget.com.

Furthermore, ICRF-193 has been observed to upregulate the mRNA levels of certain hypoxia-inducible genes (HIGs), suggesting a suppressive role for Topo II catalytic activity in regulating the transcription of these genes under hypoxic stress biorxiv.org.

Modulation of Protein Degradation and Dynamics (e.g., Ubiquitination, Proteasome Pathway)

ICRF-193 treatment has been linked to the degradation of Topo IIβ, but generally not Topo IIα, through the 26S proteasome pathway core.ac.uknih.govnih.govpnas.org. This degradation appears to be selective for Topo IIβ and is dependent on the SUMO (Small Ubiquitin-like Modifier) modification pathway nih.govnih.gov.

Studies have shown that Topo IIβ immunoprecipitated from ICRF-193-treated cells is modified by multiple modifiers, including SUMO-1, SUMO-2/3, and polyubiquitin (B1169507) nih.govnih.gov. The SUMO modification pathway, particularly the SUMO conjugating enzyme Ubc9, is essential for the ICRF-193-induced degradation of Topo IIβ nih.govnih.gov. This suggests a crosstalk between sumoylation and ubiquitination in the proteasomal degradation of Topo IIβ trapped in the closed-clamp conformation by ICRF-193 nih.gov.

The degradation of Topo IIβ induced by ICRF-193 is also considered transcription-dependent, potentially triggered by the trapped Topo II circular clamp acting as a roadblock for the RNA polymerase elongation complex, signaling the proteasome pathway nih.govpnas.org.

Cross-Talk with Other Cellular Processes (e.g., Spindle Dynamics)

ICRF-193's inhibition of Topo II activity has significant implications for cell cycle progression, particularly during mitosis, a phase heavily reliant on proper DNA decatenation by Topo II nih.gov.

ICRF-193 induces a G2/M cell cycle arrest oncotarget.comnih.govresearchgate.net. During mitosis, ICRF-193 treatment can lead to defects in chromosome segregation and induce polyploidization nih.govnih.gov. This is attributed to the failure of sister chromatids to separate properly due to the trapped Topo II complexes nih.govnih.gov.

Detailed analysis in fission yeast has shown that ICRF-193 treatment leads to elongated chromatin fibers and arched telophase spindles that eventually snap nih.gov. This phenotype is a consequence of unseparated sister chromatids being pulled towards opposite spindle poles nih.gov. The effects of ICRF-193 on chromosome dynamics highlight the critical role of Topo II in ensuring accurate chromosome segregation during cell division nih.govulisboa.pt.

The metaphase Topo IIα checkpoint, activated by Topo IIA-DNA complexes, can be triggered by catalytic inhibitors like ICRF-193, leading to delayed anaphase onset rupress.org. This checkpoint involves the recruitment of cell cycle regulators to chromosomes rupress.org.

Advanced Research Methodologies and Model Systems Employed in Icrf 193 Studies

In Vitro Cellular Models

In vitro cellular models are foundational for comprehending the biological effects of ICRF-193 at the cellular level. These controlled systems facilitate the study of the compound's impact on cell cycle progression, chromosome dynamics, and the maintenance of DNA integrity.

Mammalian Cell Lines (e.g., HeLa, PtK2, NIH3T3, HT1080, K562, CHO)

A variety of mammalian cell lines have been extensively employed in studies involving ICRF-193, each offering particular advantages suited to specific research questions.

HeLa cells: Derived from human cervical carcinoma, HeLa cells are a widely utilized epithelial cell line. Studies using HeLa cells have demonstrated that ICRF-193 inhibits anaphase segregation, an effect also observed with etoposide (B1684455), underscoring the requirement of Topo II function for this process in mammalian cells. biologists.com Research in HeLa S3 cells has shown that ICRF-193 induces a delay in cell cycle progression, specifically when the compound is administered during metaphase. nih.gov Investigations in mitotic HeLa cells have further confirmed that, unlike etoposide, ICRF-193 does not induce the formation of covalent complexes between Topo II and DNA or generate adjacent DNA strand breaks. biologists.com

PtK2 cells: This cell line, originating from the kidney of a rat kangaroo, has been used to examine the effects of ICRF-193 on anaphase segregation, revealing similar outcomes to those observed in HeLa cells. biologists.com

NIH3T3 cells: These mouse fibroblast cells have been instrumental in investigating the effects of ICRF-193 on DNA damage and genomic instability, with a particular focus on repetitive genomic regions. Studies in NIH3T3 cells treated with ICRF-193 have shown that DNA damage, indicated by γH2AX foci, is preferentially localized at heterochromatin, colocalizing with DAPI-dense regions. biorxiv.org This suggests a specific targeting of heterochromatic domains by ICRF-193-induced damage in these cells.

HT1080 cells: This human fibrosarcoma cell line has been utilized to study the impact of ICRF-193 on telomere integrity. Research in HT1080 cells with compromised TRF2 or POT1 levels demonstrated that ICRF-193 preferentially induces DNA damage at telomeres, and this damage can be mitigated by inhibiting TRF2. physiology.org Additionally, studies in HT1080 cells have confirmed that the inhibition of Topo II by ICRF-193 leads to cytokinesis defects characterized by DNA bridges. nih.gov

K562 cells: This human erythroleukemia cell line has been used to explore the sensitization of leukemia cells to ICRF-193. Studies have indicated that inhibiting DNA-dependent protein kinase (DNA-PK) enhances the growth inhibitory effects of ICRF-193 in K562 cells. aacrjournals.org

CHO cells: Chinese hamster ovary (CHO) cells, including the parental AA8 line and the mutant EM9, have been employed to study the effects of ICRF-193 on endoreduplication and Topo II activity. us.es Research in these cell lines has shown that treatment with ICRF-193 leads to endoreduplication, with the EM9 mutant line exhibiting heightened sensitivity to Topo II inhibition. us.es While ICRF-193 delayed cyclin B degradation and M phase progression in HeLa S3 cells, it did not cause an M phase delay in CHO cells, suggesting potential differences in mitotic checkpoint control stringency between cell types under Topo II inhibition. nih.gov

Data derived from studies using mammalian cell lines underscore the diverse effects of ICRF-193, including its impact on chromosome segregation, induction of endoreduplication, preferential damage to telomeres, and the potential for enhanced effects in combination with other inhibitors.

Yeast Models (e.g., Saccharomyces cerevisiae, Fission Yeast)

Yeast models, including Saccharomyces cerevisiae (budding yeast) and Schizosaccharomyces pombe (fission yeast), are invaluable for investigating fundamental eukaryotic processes and the effects of compounds like ICRF-193 due to their genetic manipulability and conserved cellular machinery. microbialcell.com

Saccharomyces cerevisiae: Studies utilizing Saccharomyces cerevisiae have established DNA topoisomerase II as the molecular target of bisdioxopiperazine derivatives, including ICRF-193. opensciencepublications.comresearchgate.net Research in this yeast species has demonstrated that ICRF-193 inhibits yeast Topo II activity at concentrations comparable to those effective against mammalian Topo II. researchgate.net

Fission Yeast (Schizosaccharomyces pombe): Fission yeast serves as a well-established model for studying the eukaryotic cell cycle and chromosome dynamics. microbialcell.com Studies in Schizosaccharomyces pombe have shown that ICRF-193 inhibits Topo II catalytic activity and impedes nuclear division. researchgate.netresearchgate.net Live cell imaging of mitotic fission yeast treated with ICRF-193 has revealed the elongation of chromatin fibers connected to kinetochores during mid-mitosis. researchgate.netresearchgate.net Treatment with ICRF-193 in fission yeast can result in arched telophase spindles that undergo snapping, leading to an increase in ploidy. researchgate.net Research has also indicated that Topo II is essential for the viability of pot1Δ cells in fission yeast. opensciencepublications.comopensciencepublications.com

Yeast models have played a crucial role in confirming Topo II as a primary target of ICRF-193 and in elucidating its effects on fundamental cellular processes such as nuclear division and chromosome segregation.

Cell-Free Biochemical Systems (e.g., Xenopus Egg Extracts)

Cell-free biochemical systems, particularly Xenopus egg extracts, offer a powerful platform for studying DNA replication, chromatin assembly, and Topo II activity in a controlled biochemical environment devoid of the complexities of intact cells. researchgate.net

Xenopus egg extracts have provided critical insights into the biochemical mechanisms by which ICRF-193 inhibits Topo II and influences DNA replication and chromatin structure.

Experimental Genetic Manipulation (e.g., Knockout, Knockdown, Overexpression Studies)

Experimental genetic manipulation techniques are indispensable for determining the specific contributions of genes and proteins in the context of ICRF-193 activity and Topo II function.

Knockout Studies: Gene knockout involves the complete inactivation or removal of a specific gene. Studies using knockout models have provided insights into cellular responses to ICRF-193. For example, studies in yeast have utilized top2 knockout mutants to demonstrate the essential role of Topo II in chromosome segregation. biologists.com In mammalian cells, studies employing Topo IIβ-negative cell model systems have confirmed Topo II poisoning by ICRF-193 and suggested a preference for the β-isozyme. nih.gov Knockout of PIAS proteins in MDA-MB-231 breast cancer cells resulted in reduced cell proliferation and arrest in the S phase. researchgate.net

Knockdown Studies: Gene knockdown reduces the expression levels of a specific gene, often through techniques like RNA interference (RNAi). Knockdown studies have been used to investigate the roles of specific proteins in the context of ICRF-193. For instance, studies in HT1080 cells used siRNA to reduce POT1 expression and assess its impact on telomere damage induced by ICRF-193. physiology.org In Xenopus egg extracts, depletion of USP37 accelerated CMG disassembly in the presence of ICRF-193. harvard.edu Depletion of Topo IIα in Xenopus egg extracts abolished the effect of ICRF-193 on DNA replication. oup.com Knockdown of Top2b in cultured retinal progenitor cells altered their adhesion and motility. explorationpub.com

Overexpression Studies: Overexpression involves increasing the expression level of a specific gene. This technique can be used to study the effects of elevated protein levels or to complement phenotypes observed in knockout or knockdown studies. ubigene.us Overexpression of Top2b in cultured retinal progenitor cells resulted in altered expression of chemotactic receptors and adhesion parameters. explorationpub.com While the provided search results mention overexpression as a technique ubigene.us, specific findings directly linking ICRF-193 studies with the overexpression of target genes are less frequently highlighted in the context of Topo II and ICRF-193 within the search results.

Genetic manipulation techniques have been crucial for dissecting the cellular pathways influenced by ICRF-193 and confirming the involvement of Topo II and associated proteins.

Advanced Analytical and Imaging Techniques

Advanced analytical and imaging techniques are vital for visualizing cellular structures, analyzing molecular interactions, and quantifying changes induced by ICRF-193.

Microscopy: Various microscopy techniques, including light microscopy and confocal microscopy, are employed to visualize cellular and chromosomal morphology. Studies have used microscopy to observe defects in anaphase segregation in HeLa and PtK2 cells treated with ICRF-193. biologists.com Microscopy has also been used to visualize endoreduplicated metaphases with diplochromosomes in CHO cells. us.es In NIH3T3 cells, microscopy was used to observe γH2AX foci colocalizing with DAPI-dense regions, indicating DNA damage in heterochromatin. biorxiv.org Live mitotic cell analysis using time-lapse microscopy in fission yeast has revealed the effects of ICRF-193 on chromatin behavior and spindle dynamics. researchgate.netresearchgate.net Immunofluorescence microscopy has been used to study the localization of proteins like 53BP1 and PICH in relation to telomeres or chromosome structures in cells treated with ICRF-193. physiology.orgnih.gov

Gel Electrophoresis: Gel electrophoresis, including agarose (B213101) gel electrophoresis and alkaline agarose gel electrophoresis, is used to separate and analyze DNA molecules based on their size and conformation. This is particularly useful for assessing Topo II activity and analyzing DNA replication intermediates. Agarose gel electrophoresis has been used to analyze the decatenation of kinetoplast DNA by Topo II in the presence of ICRF-193. us.esbiologists.comoup.comportlandpress.com Alkaline agarose gel electrophoresis has been employed to analyze nascent DNA strands and assess the impact of ICRF-193 on DNA synthesis. oup.com

Western Blotting: Western blotting is a technique used to detect and quantify specific proteins in cell lysates or extracts. This technique is valuable for assessing protein expression levels and post-translational modifications. Western blotting has been used to estimate the efficiency of Topo IIα immunodepletion in Xenopus egg extracts. oup.com It has also been used to analyze protein levels in various cell lines in response to ICRF-193 treatment. us.esoup.comportlandpress.com

DNA Combing: DNA combing is a technique that involves stretching out individual DNA molecules on a surface, allowing for the visualization and analysis of replication forks and other DNA structures. DNA combing analysis has been used to study ICRF-193-induced perturbation of DNA synthesis in Xenopus egg extracts, enabling the visualization of replication eyes and total DNA. oup.com

Chromatin Immunoprecipitation (ChIP-seq)

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genomic binding sites of DNA-binding proteins or the locations of specific histone modifications across the genome.

ChIP-seq in ICRF-193 Studies: ChIP-seq has been applied in studies involving ICRF-193 to investigate the genomic localization of proteins and DNA damage markers in response to Topo II inhibition. ChIP-seq analysis in NIH3T3 cells treated with ICRF-193 has been used to analyze the enrichment of γH2AX at major satellite repeats, confirming DNA damage in heterochromatin. biorxiv.org While ChIP-seq can identify Topo II binding sites, studies have also noted that Topo II inhibition by ICRF-193 did not significantly alter certain histone modifications like H3K4me3 and H3K27Ac at promoters. aacrjournals.org ChIP-seq has also been used to investigate Topo IIβ binding to gene sites. nih.gov

ChIP-seq provides valuable genomic-scale information regarding how ICRF-193 and Topo II activity influence protein-DNA interactions and the localization of DNA damage.

Detailed Research Findings (Examples):

ICRF-193 is significantly more potent than etoposide in increasing the frequency of anaphase laggards and causing aborted anaphases in HeLa and PtK2 cells at considerably lower concentrations. biologists.com

In CHO cells, efficient inhibition of Topo II activity is observed at 1 μM ICRF-193, with complete inhibition occurring at concentrations of 5 μM and higher. us.es The yield of endoreduplicated cells is consistently higher in the CHO mutant EM9 compared to the parental AA8 line following ICRF-193 treatment. us.es

In Xenopus egg extracts, 100 μM ICRF-193 results in over 95% inhibition of kinetoplast DNA decatenation. oup.com When added before S phase, ICRF-193 significantly delays origin activation and disrupts nascent DNA strand growth. oup.com

Studies in HT1080 cells demonstrated that treatment with 3 μM ICRF-193 for 24 hours leads to a substantially higher frequency of telomere dysfunction-induced foci (TIF) compared to bleomycin (B88199) treatment. physiology.org Inhibition of TRF2 significantly reduces the rate of ICRF-193-dependent telomere damage. physiology.org

In NIH3T3 cells, treatment with ICRF-193 results in γH2AX foci strictly colocalizing with DAPI-dense heterochromatic regions in a notable percentage of cells, an effect that is less pronounced with the Topo II poison etoposide. biorxiv.org

Data Tables:

Below are structured tables presenting some of the data discussed:

Table 1: Effects of ICRF-193 on Anaphase in Mammalian Cells

| Cell Line | ICRF-193 Concentration | Effect on Anaphase Segregation | Comparison to Etoposide | Source |

| HeLa | 350 nM | Significantly increases anaphase laggards | More potent | biologists.com |

| HeLa | 1.75 μM | Causes over 40% aborted anaphases | More potent | biologists.com |

| PtK2 | Not specified | Prevents anaphase segregation | Similar effects | biologists.com |

Table 2: ICRF-193 Inhibition of Topo II Decatenation Activity

| System | ICRF-193 Concentration | Inhibition Level | Source |

| Calf thymus Topo II | Not specified | Inhibits decatenation | biologists.com |

| HeLa extract | 12.5 μM | Total inhibition of decatenation | biologists.com |

| Xenopus egg extract | 10 μM | >95% inhibition | oup.com |

| Xenopus egg extract | 100 μM | 100% inhibition | oup.com |

| Yeast Topo II | 3 μM | Inhibits activity | researchgate.net |

| CHO cell nuclear extracts | 1 μM | Efficient inhibition | us.es |

| CHO cell nuclear extracts | 5 μM and higher | Complete inhibition | us.es |

Table 3: ICRF-193 Induced Telomere Damage in HT1080 Cells

| Treatment | Effect on TIF Frequency | Rescue by TRF2 Inhibition | Source |

| 3 μM ICRF-193 (24h) | Much higher increase than bleomycin | Yes | physiology.org |

| 3 μM ICRF-193 (24h) + POT1 inhibition | TIF rate roughly corresponds to addition of individual effects | No | physiology.org |

Fluorescence In Situ Hybridization (FISH)

Fluorescence In Situ Hybridization (FISH) is a technique used to visualize specific DNA sequences on chromosomes. In the context of ICRF-193 studies, FISH has been employed to assess chromosomal structure and identify abnormalities resulting from Topo II inhibition. For instance, FISH has been used to examine the effects of ICRF-193 on metaphase chromosome morphology. Treatment with ICRF-193 has been shown to result in more extended metaphase chromosomes, facilitating the analysis of chromosome length and structure. oup.comtandfonline.comnih.gov Studies using FISH with probes specific to particular chromosomes, such as chromosome 6, have quantitatively demonstrated this elongation effect. oup.comtandfonline.com Furthermore, FISH has been used to visualize major satellite repeats in metaphase spreads, revealing chromosomal abnormalities associated with heterochromatin malformations induced by ICRF-193 treatment during interphase. biorxiv.org

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful technique that allows for the study of conformational changes and interactions of individual molecules in real-time. nih.govunc.edu This method has been applied to investigate the dynamics of the Topo II-DNA interaction in the presence of ICRF-193. nih.govnih.gov By labeling DNA and/or Topo II with donor and acceptor fluorophores, researchers can monitor distance changes between these molecules during the catalytic cycle. nih.govunc.edu Studies using smFRET have shown that ICRF-193 affects DNA bending conformation by stabilizing the closed-clamp configuration of Topo II around DNA. nih.gov Specifically, ICRF-193 treatment leads to a significant increase in the population of highly bent DNA, similar to the effect observed with AMPPNP, another molecule known to stabilize the closed clamp. nih.gov smFRET analysis has also revealed that ICRF-193 increases the dwell time of Topo II in the DNA gate-open state. nih.gov These findings provide detailed kinetic insights into how ICRF-193 perturbs the Topo II catalytic cycle at the single-molecule level.

Live-Cell Imaging and Time-Lapse Microscopy

Live-cell imaging and time-lapse microscopy are crucial for observing the dynamic effects of ICRF-193 on cellular processes over time, particularly during mitosis. These techniques allow researchers to track chromosome behavior, spindle dynamics, and cell cycle progression in living cells. Studies using time-lapse microscopy have demonstrated that ICRF-193 prevents anaphase chromatid segregation in mammalian cells, leading to similar effects as Topo II poisons like etoposide, despite not causing DNA strand breaks. biologists.com Observations in cells treated with ICRF-193 have revealed abnormal mitotic transitions, including a failure of sister chromatids to separate properly in anaphase, which can result in polyploidization. researchgate.netnih.govresearchgate.net Time-lapse microscopy has also been used to visualize the formation and resolution of ultrafine bridges (UFBs) during mitosis in the presence of ICRF-193, highlighting its role in interfering with the decatenation of DNA linkages. nih.gov Furthermore, live-cell imaging has captured the breakage of chromatin bridges and intercellular canals in cytokinesis following Topo II inhibition by ICRF-193. biologists.comnih.gov

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a widely used technique to analyze cell populations based on their DNA content and other cellular properties, making it invaluable for assessing the impact of ICRF-193 on cell cycle progression. Studies consistently show that ICRF-193 treatment leads to an accumulation of cells with 4N DNA content, primarily due to a block or slowing in the G2 and M phases of the cell cycle. nih.govtandfonline.comembopress.orgphysiology.orgbiorxiv.org Flow cytometric analysis can distinguish between cells in G2, mitosis, and tetraploid G1, providing detailed information about the cell cycle arrest induced by ICRF-193. nih.govtandfonline.com By combining flow cytometry with markers for specific cell cycle phases, such as phosphorylated histone H3 (pH3) for mitosis or EdU for S phase, researchers can precisely pinpoint the cell cycle stages affected by ICRF-193. biorxiv.orgtandfonline.com Flow cytometry has also been used to quantify DNA damage markers like γH2AX in relation to cell cycle phase after ICRF-193 treatment. tandfonline.com

Biochemical Assays for Enzyme Activity and Protein-DNA Interactions

Biochemical assays are essential for directly measuring the enzymatic activity of Topo II and its interactions with DNA in the presence of ICRF-193. Assays measuring the decatenation of kinetoplast DNA (kDNA), a naturally occurring substrate composed of interlocked DNA rings, are commonly used to assess Topo II catalytic activity. biologists.comyeastgenome.orgresearchgate.netoup.com ICRF-193 has been shown to potently inhibit Topo II-mediated kDNA decatenation. yeastgenome.orgresearchgate.netoup.com Biochemical assays investigating the ATPase activity of Topo II are also critical, as ICRF-193 is known to inhibit ATP hydrolysis by the enzyme. yeastgenome.orgnih.gov These assays have revealed that ICRF-193 inhibits Topo II ATPase activity through an unusual mixed-type mechanism. yeastgenome.org Furthermore, biochemical approaches, such as chromatin fractionation and Western blotting, are used to study the interaction of Topo II with chromatin and the formation of salt-stable closed-clamp intermediates induced by ICRF-193. researchgate.netbiorxiv.orgplos.org DNA cleavage assays can also be employed to confirm that, unlike Topo II poisons, ICRF-193 does not induce significant levels of DNA double-strand breaks. biologists.complos.org

Quantitative Analysis of DNA Damage Markers (e.g., Immunostaining for γH2AX, 53BP1)

Quantitative analysis of DNA damage markers, typically through immunostaining followed by microscopy or flow cytometry, is a standard method to assess the cellular response to DNA lesions. While ICRF-193 is not a Topo II poison and does not directly induce significant DNA strand breaks, studies have shown that it can lead to the formation of foci containing DNA damage response proteins. biorxiv.orgtandfonline.combiorxiv.orgnih.gov Immunostaining for markers such as γH2AX (phosphorylated histone H2AX) and 53BP1 (p53-binding protein 1), which accumulate at sites of DNA damage, has been used to demonstrate that ICRF-193 treatment induces DNA damage signaling. biorxiv.orgtandfonline.combiorxiv.orgnih.gov These foci are often observed in a cell cycle-dependent manner, predominantly in S and G2 phases. biorxiv.orgbiorxiv.orgnih.gov Quantitative immunofluorescence and image analysis allow for the measurement of the number and intensity of these foci per nucleus or in specific chromosomal regions, such as heterochromatin. biorxiv.orgbiorxiv.org Colocalization studies using immunostaining for DNA damage markers and FISH for specific DNA sequences can further pinpoint the genomic locations affected by ICRF-193-induced stress. biorxiv.orgphysiology.orgbiorxiv.org

Translational Implications and Future Research Directions

ICRF-193 as a Tool for Fundamental Topoisomerase II Research

ICRF-193 serves as a crucial tool for dissecting the complex functions of topoisomerase II, particularly its catalytic activity, independent of DNA cleavage induction focusbiomolecules.comscispace.com. Its ability to trap TOP2 as a closed clamp on DNA allows researchers to investigate the consequences of inhibiting TOP2's ATPase activity on various cellular processes, such as DNA replication, transcription, chromosome segregation, and DNA damage response pathways focusbiomolecules.comscispace.combiorxiv.org. Studies using ICRF-193 have contributed to understanding how TOP2 resolves topological issues in DNA and how its inhibition affects chromatin structure and genomic stability biorxiv.org. For instance, research has shown that ICRF-193 can induce DNA damage preferentially at heterochromatin during interphase, leading to genomic instability biorxiv.org. It has also been used to study the role of TOP2 in meiosis, showing that its inhibition can impair chromatin condensation and chromosome alignment scispace.com. Furthermore, ICRF-193 has been instrumental in exploring the cellular response to DNA double-strand breaks and the activation of DNA damage checkpoints focusbiomolecules.comaacrjournals.orgnih.gov.

Exploration of Therapeutic Potential

The distinct mechanism of action of ICRF-193 suggests potential therapeutic applications beyond conventional topoisomerase II poisons.

Strategies for Anti-Cancer Therapy (e.g., Synthetic Lethality, Combination Approaches)

While bisdioxopiperazines like ICRF-193 generally have limited direct anti-cancer activity compared to TOP2 poisons, their ability to inhibit TOP2 catalytic activity without inducing significant DNA breaks opens avenues for novel therapeutic strategies nih.gov. One such strategy involves exploiting synthetic lethality, where inhibiting TOP2 catalytic activity becomes lethal in the presence of specific genetic alterations or deficiencies in cancer cells aacrjournals.orgideayabio.comembopress.org. Research suggests that cancer cells with defects in certain DNA repair pathways might become particularly vulnerable to the topological stress induced by catalytic TOP2 inhibition with ICRF-193 aacrjournals.orgideayabio.com. Studies have explored combining ICRF-193 with other agents to enhance anti-cancer effects. For example, investigations into the interplay between TOP2 inhibition and DNA damage response pathways, particularly in cells with p53 deficiencies, suggest potential for combination therapies aacrjournals.orgresearchgate.net.

Cardioprotective Applications Against Anthracycline Toxicity (e.g., Prodrug Development)

Anthracycline chemotherapy, while effective against various cancers, is limited by dose-dependent cardiotoxicity, largely attributed to the poisoning of topoisomerase II beta (TOP2B) in cardiomyocytes portlandpress.comahajournals.orgresearchgate.net. Dexrazoxane, a bisdioxopiperazine, is currently used clinically to mitigate this cardiotoxicity, but research indicates that ICRF-193 may be a more potent cardioprotective agent portlandpress.comahajournals.orgresearchgate.netmmsl.czacs.org. ICRF-193's strong interaction with TOP2B is believed to be key to its cardioprotective effects portlandpress.comacs.org. However, the poor aqueous solubility of ICRF-193 has historically limited its in vivo investigation portlandpress.comresearchgate.net. To overcome this challenge, water-soluble prodrugs of ICRF-193, such as GK-667, have been developed and show promise in preclinical studies portlandpress.comresearchgate.netresearchgate.netmmsl.czresearchgate.net. Studies in rabbit models of chronic anthracycline cardiotoxicity have demonstrated that GK-667 provides significant protection against cardiac damage and dysfunction, likely due to the release of active ICRF-193 portlandpress.comahajournals.orgmmsl.cz.

Table 1: Cardioprotective Effects of GK-667 (ICRF-193 Prodrug) in a Rabbit Model of Chronic Daunorubicin Cardiotoxicity

| Treatment Group | Mortality | Left Ventricular Dysfunction | Cardiac Damage Markers |

| Daunorubicin Alone | High | Severe | Elevated |

| Daunorubicin + GK-667 (low dose) | Reduced | Attenuated | Reduced |

| Daunorubicin + GK-667 (higher dose) | Prevented | Prevented | Markedly Reduced |

*Data synthesized from research findings portlandpress.comahajournals.orgmmsl.cz.

Immunomodulatory Effects (e.g., Attenuation of IL-1β Secretion)

Emerging research suggests that ICRF-193 may possess immunomodulatory properties, specifically the ability to attenuate the secretion of the pro-inflammatory cytokine interleukin-1 beta (IL-1β) nih.govnih.govresearchgate.net. Studies in human macrophages have shown that ICRF-193 can diminish LPS-induced IL-1β secretion without affecting the transcription of the IL1B gene nih.govnih.govresearchgate.net. While the exact mechanism is still under investigation, this finding suggests a potential role for ICRF-193 or its derivatives in the treatment of inflammatory disorders where excessive IL-1β production contributes to pathology nih.govnih.gov.

Table 2: Effect of ICRF-193 on LPS-induced IL-1β Secretion in Macrophages

| Treatment | IL-1β Secretion | IL1B mRNA Levels |

| LPS alone | High | Unaffected |

| LPS + ICRF-193 | Diminished (~40%) | Unaffected |

*Data synthesized from research findings nih.govnih.govresearchgate.net.

Addressing Challenges in Research and Development (e.g., Formulation for in vivo Studies)

A significant challenge in the development of ICRF-193 for therapeutic applications has been its poor aqueous solubility portlandpress.comresearchgate.net. This has necessitated the development of prodrug strategies to improve its pharmacokinetic properties and enable effective delivery in vivo portlandpress.comresearchgate.netresearchgate.netresearchgate.net. The successful development and testing of water-soluble prodrugs like GK-667 represent a crucial step in overcoming this hurdle, allowing for in vivo investigations into its therapeutic potential, particularly in cardioprotection portlandpress.comresearchgate.netresearchgate.netmmsl.czresearchgate.net. Future research will need to focus on optimizing formulations for different routes of administration and ensuring favorable pharmacokinetic profiles for various therapeutic indications.

Predictive Biomarkers for Response and Sensitivity (e.g., TRF2 Levels)

Identifying predictive biomarkers for response and sensitivity to ICRF-193 is crucial for its successful clinical translation. Research suggests that the levels of specific proteins involved in telomere maintenance and DNA damage response may influence cellular sensitivity to ICRF-193. For example, studies have shown that ICRF-193 preferentially targets telomeres capped by the telomere repeat-binding factor 2 (TRF2) telomerescience.comnih.gov. Cells with compromised TRF2 or POT1 (another telomere-binding protein) levels show altered sensitivity to ICRF-193-induced DNA damage at telomeres nih.gov. This suggests that TRF2 levels, and potentially other components of the shelterin complex, could serve as predictive biomarkers for identifying patient populations most likely to benefit from therapies involving ICRF-193 or its derivatives telomerescience.comnih.gov. Further research is needed to validate these potential biomarkers in preclinical models and clinical settings.

Q & A

Q. How does ICRF-193 mechanistically inhibit DNA topoisomerase II, and what distinguishes it from other topoisomerase II inhibitors?

ICRF-193 is a catalytic inhibitor of DNA topoisomerase II (Topo II) that prevents the re-ligation step during DNA decatenation without inducing DNA double-strand breaks . Unlike cleavage-inducing agents (e.g., etoposide), ICRF-193 stabilizes Topo II in a closed clamp conformation, blocking the ATPase activity required for decatenation. This mechanism is validated using in vitro plasmid replication assays and 2D gel electrophoresis to visualize catenated DNA dimers .

Q. What experimental models are most appropriate for studying ICRF-193's effects on DNA replication?

- SV40-based systems : Used to study replication intermediates, as ICRF-193 induces accumulation of catenated dimers and late Cairns-type DNAs .

- Xenopus egg extracts : Ideal for analyzing replication termination and decatenation in sperm nuclei, with DNA combing to measure replication fork progression .

- Fission yeast : A cost-effective model for observing mitotic defects (e.g., failed chromosome segregation) via fluorescence microscopy and flow cytometry .

Q. How can researchers detect and quantify catenated DNA structures induced by ICRF-193?

Use two-dimensional (2D) agarose gel electrophoresis to resolve replication intermediates. Catenated dimers migrate as discrete spots distinct from linear or monomeric DNA. Confirm results with Topo II enzymatic digestion, which converts catenated dimers into monomers .

Advanced Research Questions